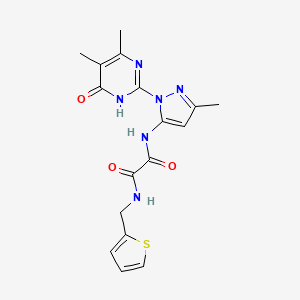![molecular formula C18H18O7S B2493280 Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate CAS No. 241488-43-7](/img/structure/B2493280.png)
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate involves various organic synthesis techniques, including Knoevenagel condensation and Michael addition reactions. For example, dimethyl 2-{3,3-Bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate was synthesized through the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, illustrating the type of synthetic strategies that might be employed for compounds with similar functional groups (Kitano et al., 1994).
Molecular Structure Analysis
Structural analysis of related compounds, such as diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, reveals the importance of hydrogen bonding due to regioisomerism on the supramolecular architecture. These compounds show different crystallization patterns and intermolecular interactions influenced by the position of hydroxy groups, which could be relevant for understanding the structural characteristics of this compound (Ilangovan et al., 2013).
Chemical Reactions and Properties
Research on similar malonate derivatives, such as the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, provides insight into potential chemical reactions and properties of this compound. These studies highlight the reactivity of malonate derivatives in various synthetic routes, including hydrogenolysis and hydrolysis reactions (KashimaChoji et al., 1973).
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound can be inferred from studies like the conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate. These studies provide insights into the conformational features in solid and solution states, which are crucial for understanding the behavior and applications of such organic compounds (Saravanan et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound can be closely related to those of other malonate derivatives, which exhibit a wide range of reactivities and chemical transformations. For example, the synthesis and base-catalyzed C–C bond cleavage reaction of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate show the potential for various organic syntheses and transformations that could be applicable to this compound (Kitano et al., 1994).
Aplicaciones Científicas De Investigación
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation is a significant process in the chemical industry, allowing for the synthesis of esters from unsaturated substrates, which includes compounds with structures similar to "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate." The process, especially when using palladium catalysts, opens opportunities for developing new industrial processes aimed at producing advanced chemical products, such as polymers, from alternative feedstocks. This synthesis pathway is noted for its economic and environmental benefits, including resource saving and waste minimization (Sevostyanova & Batashev, 2023).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives is another key area of application. Such conversions are crucial for replacing non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The process involves transforming hexose carbohydrates and lignocellulose into platform chemicals, such as 5-hydroxymethylfurfural (HMF), which can further undergo reactions to produce a wide range of products, including polymers and fuels. This approach aligns with the broader chemical processes and potential applications of "this compound" in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Solar Cells
In the context of organic solar cells, charge transport and recombination processes are critical for improving efficiency. Studies have investigated the mobility and recombination coefficients in systems involving similar organic molecules, aiming to enhance solar cell performance through better understanding and control of these processes. Such research contributes to the development of high-efficiency organic photovoltaic devices, highlighting the potential applications of complex organic molecules in renewable energy technologies (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Mecanismo De Acción
Target of Action
The primary target of Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate Similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
The exact mode of action of This compound It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The action of similar compounds can lead to a variety of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Environmental factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKTWLJWAQFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


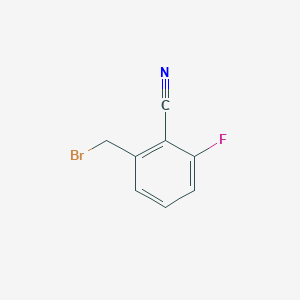

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
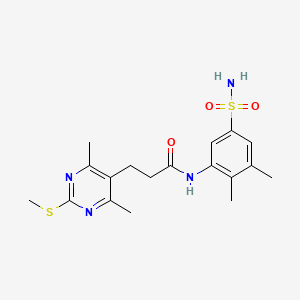
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)
![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
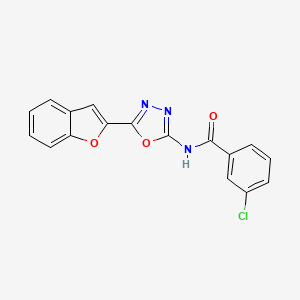
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
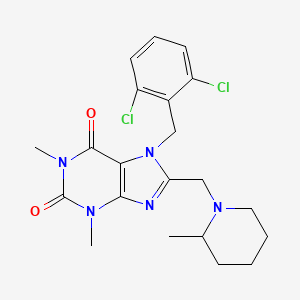
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)
